molecular formula C12H16BrNO4S B3074781 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol CAS No. 1023242-77-4

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol

Cat. No. B3074781
CAS RN: 1023242-77-4
M. Wt: 350.23 g/mol
InChI Key: KIVXLXBGFMQNSW-UHFFFAOYSA-N
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Description

The compound “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The IUPAC name of this compound is 1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine . It has a molecular weight of 334.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 . This indicates that the compound has a piperidine ring conjugated to a sulfonyl group, which is further connected to a bromo-methoxyphenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol” are not mentioned in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used as a precursor in the synthesis of other complex compounds . For example, it can be used in the preparation of 1-bromo-3-heteroarylbenzene derivatives .

Antimicrobial Studies

A study has been conducted on the antimicrobial properties of a similar compound, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione . This suggests that “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol” could potentially have similar properties and could be used in antimicrobial studies.

Transition Metal Complexes

The compound can form complexes with transition metals . These complexes can have different properties and applications, such as in catalysis or materials science.

Biological Activities

Compounds with a 1,3-dione structure, like this one, are known to exhibit various biological activities, such as antioxidant and antibacterial properties . Therefore, “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol” could potentially be used in biological research.

Pharmaceutical Applications

1,3-diones are widely used as substrates for medicines as antidiabetic agents, antiulcer, gastroprotective drugs, antiasthmatic, and carcinogenic agents . Therefore, this compound could potentially be used in the development of new pharmaceuticals.

Synthesis of Heterocyclic Compounds

1,3-diones are also used in the synthesis of various heterocyclic compounds such as pyrazole, isoxazole, triazole, flavones, benzodiazepine, and pyrimidine . Therefore, “1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol” could potentially be used in the synthesis of these types of compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVXLXBGFMQNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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